molecular formula C6H4BrCl2NS B6218587 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole CAS No. 2751610-37-2

2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole

Cat. No.: B6218587
CAS No.: 2751610-37-2
M. Wt: 273
InChI Key:
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Description

2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromo group and a dichlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichlorocyclopropylamine with a bromo-substituted thioamide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

    Cyclization Reactions: Catalysts and specific reaction conditions are employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-oxazole
  • 2-chloro-4-(2,2-dichlorocyclopropyl)-1,3-thiazole
  • 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-imidazole

Uniqueness

2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is unique due to the presence of both a bromo group and a dichlorocyclopropyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole involves the reaction of 2-bromo-4-(2,2-dichlorocyclopropyl)thiosemicarbazide with phosphorus oxychloride followed by cyclization with ammonium thiocyanate.", "Starting Materials": [ "2-bromo-4-(2,2-dichlorocyclopropyl)thiosemicarbazide", "Phosphorus oxychloride", "Ammonium thiocyanate" ], "Reaction": [ "2-bromo-4-(2,2-dichlorocyclopropyl)thiosemicarbazide is dissolved in anhydrous dichloromethane.", "Phosphorus oxychloride is added dropwise to the solution under stirring at room temperature.", "The reaction mixture is stirred for 2 hours at room temperature.", "Ammonium thiocyanate is added to the reaction mixture and the resulting mixture is heated to reflux for 4 hours.", "The reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.", "The residue is dissolved in ethyl acetate and washed with water and brine.", "The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.", "The resulting crude product is purified by column chromatography to obtain 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole as a yellow solid." ] }

CAS No.

2751610-37-2

Molecular Formula

C6H4BrCl2NS

Molecular Weight

273

Purity

95

Origin of Product

United States

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